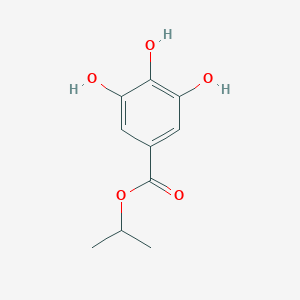

Isopropyl 3,4,5-trihydroxybenzoate

Description

Properties

IUPAC Name |

propan-2-yl 3,4,5-trihydroxybenzoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O5/c1-5(2)15-10(14)6-3-7(11)9(13)8(12)4-6/h3-5,11-13H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

TXGSOSAONMOPDL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)OC(=O)C1=CC(=C(C(=C1)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00150554 | |

| Record name | Isopropyl 3,4,5-trihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1138-60-9 | |

| Record name | Isopropyl gallate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1138-60-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isopropyl gallate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001138609 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1138-60-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=133457 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Isopropyl 3,4,5-trihydroxybenzoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00150554 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isopropyl 3,4,5-trihydroxybenzoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.013.195 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOPROPYL GALLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5O3N4U82G7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Antioxidant Mechanisms of Isopropyl 3,4,5-trihydroxybenzoate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Isopropyl 3,4,5-trihydroxybenzoate, commonly known as Isopropyl Gallate (IPG), is a synthetic ester of gallic acid and propanol.[1] Widely recognized for its potent antioxidant properties, IPG serves as a crucial additive in the food, cosmetic, and pharmaceutical industries to prevent oxidative degradation.[1] This guide elucidates the multifaceted antioxidant mechanisms of IPG, delving into its chemical structure, direct radical-scavenging activities, and its modulatory effects on cellular antioxidant pathways. We provide a comprehensive analysis of the structure-activity relationship, detailed experimental protocols for evaluating its efficacy, and a balanced perspective on its potential pro-oxidant activities. This document is intended to be a foundational resource for researchers aiming to harness the therapeutic and protective potential of IPG.

Introduction: The Chemical and Therapeutic Landscape of Isopropyl Gallate

Oxidative stress, characterized by an imbalance between the production of reactive oxygen species (ROS) and the body's ability to neutralize them, is a key pathological driver in numerous diseases, including cardiovascular disorders, neurodegenerative diseases, and cancer.[2] Phenolic compounds, owing to their ability to donate hydrogen or electrons to free radicals, are at the forefront of antioxidant research.[3]

Isopropyl Gallate (IPG) belongs to the family of gallic acid esters, which are well-regarded for their significant biological activities, including antioxidant, anti-inflammatory, and anti-apoptotic effects.[4][5][6] Its molecular structure, featuring a stable aromatic ring and three hydroxyl (-OH) groups, is the cornerstone of its potent ability to counteract oxidative damage.[7] This guide will systematically dissect these structural features and link them to the diverse mechanisms through which IPG exerts its protective effects.

The Foundation of Antioxidant Efficacy: A Structural Perspective

The antioxidant capacity of IPG is intrinsically linked to its molecular architecture. The key features include:

-

The Galloyl Moiety: The 3,4,5-trihydroxybenzoate group is the primary site of antioxidant activity. The three hydroxyl groups arranged in ortho and para positions on the benzene ring significantly lower the bond dissociation enthalpy (BDE) of the O-H bonds, making hydrogen atom donation to free radicals energetically favorable.[8]

-

Resonance Stabilization: Upon donating a hydrogen atom, the resulting phenoxyl radical is highly stabilized by resonance. The unpaired electron can delocalize across the aromatic ring and the carboxyl group, which significantly reduces its reactivity and prevents it from initiating new oxidation chains.[7]

-

The Isopropyl Ester Group: Esterification of gallic acid's carboxyl group with propanol enhances the molecule's lipophilicity (hydrophobicity). This modification is crucial, as it allows IPG to better partition into lipidic environments, such as cell membranes and lipid-based food systems, thereby protecting them from lipid peroxidation.[9][10] The length of the alkyl chain influences this property, with shorter chains like propyl offering a balance of solubility and antioxidant activity.[11][12]

Core Antioxidant Mechanisms of Isopropyl Gallate

IPG employs a dual strategy to combat oxidative stress: direct interception of free radicals and modulation of endogenous antioxidant defense systems.

Direct Radical Scavenging Mechanisms

IPG can neutralize free radicals through several chemical pathways. Theoretical and experimental studies suggest that the primary mechanism for gallates is Hydrogen Atom Transfer (HAT).[13][14]

-

Hydrogen Atom Transfer (HAT): This is the predominant mechanism where IPG donates a hydrogen atom from one of its phenolic hydroxyl groups to a free radical (R•), effectively neutralizing it. The resulting IPG phenoxyl radical is stable and non-reactive.[7][11]

IPG-(OH) + R• → IPG-(O•) + RH

-

Single Electron Transfer (SET): While considered a minor pathway for gallates compared to HAT, IPG can also donate an electron to a radical, forming a radical cation. This is more prevalent in polar solvents.[14]

IPG-(OH) + R• → IPG-(OH)•+ + R:-

Indirect Cellular Antioxidant Mechanisms

Beyond direct scavenging, IPG influences key cellular signaling pathways that govern the expression of a wide array of protective genes.

-

Activation of the Nrf2-ARE Pathway: The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a master regulator of the cellular antioxidant response.[15] Under normal conditions, Nrf2 is sequestered in the cytoplasm by its inhibitor, Keap1. Oxidative or electrophilic stress, potentially induced by IPG or its metabolites, can cause Nrf2 to be released from Keap1.[16][17] The liberated Nrf2 translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter region of various cytoprotective genes.[18] Studies have shown that propyl gallate can elevate the expression of Nrf2 and its downstream targets.[15]

This activation leads to the upregulated expression of:

-

Phase II Detoxification Enzymes: Such as NAD(P)H:quinone oxidoreductase 1 (NQO1).

-

Antioxidant Proteins: Including heme oxygenase-1 (HO-1) and enzymes involved in glutathione (GSH) synthesis and regeneration.[15][19]

Experimental Validation: Protocols and Data

Evaluating the antioxidant capacity of IPG requires a combination of in vitro chemical assays and cell-based models.

In Vitro Antioxidant Capacity Assays

These assays measure the direct radical-scavenging ability of a compound.

Table 1: Comparison of Common In Vitro Antioxidant Assays

| Assay | Principle | Radical Source | Measurement | Typical Standard |

| DPPH | Measures hydrogen-donating ability | 2,2-diphenyl-1-picrylhydrazyl (stable radical) | Colorimetric (decrease in absorbance at ~517 nm) | Trolox / Ascorbic Acid |

| ABTS | Measures scavenging of radical cations | 2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid) | Colorimetric (decrease in absorbance at ~734 nm) | Trolox / Ascorbic Acid |

| FRAP | Measures reducing power | Ferric tripyridyltriazine (Fe³⁺-TPTZ) complex | Colorimetric (formation of Fe²⁺-TPTZ at ~593 nm) | FeSO₄ / Trolox |

Protocol 1: DPPH Radical Scavenging Assay

-

Objective: To determine the concentration of IPG required to scavenge 50% of DPPH radicals (IC₅₀).

-

Principle: The deep violet DPPH radical becomes colorless or pale yellow upon accepting a hydrogen atom from an antioxidant.

-

Methodology:

-

Reagent Preparation:

-

Prepare a 0.1 mM solution of DPPH in methanol. Store in the dark.

-

Prepare a stock solution of IPG in methanol (e.g., 1 mg/mL). Create a serial dilution to obtain a range of concentrations.

-

Prepare a stock solution of a standard (e.g., Trolox or Ascorbic Acid).

-

-

Assay Procedure:

-

In a 96-well plate, add 100 µL of each IPG dilution (or standard/blank).

-

Add 100 µL of the DPPH solution to all wells.

-

Incubate the plate in the dark at room temperature for 30 minutes.

-

Measure the absorbance at 517 nm using a microplate reader.

-

-

Calculation:

-

% Inhibition = [ (A_control - A_sample) / A_control ] * 100

-

Plot % Inhibition versus concentration and determine the IC₅₀ value.

-

-

-

Causality: Methanol is the preferred solvent as it dissolves both the non-polar DPPH radical and the moderately polar IPG. The 30-minute incubation ensures the reaction reaches a steady state. A control (methanol + DPPH) is essential to establish the initial absorbance of the radical.

Cell-Based Antioxidant Assays

These assays provide a more biologically relevant assessment of antioxidant activity.

Protocol 2: Cellular ROS Measurement using DCFH-DA

-

Objective: To measure the ability of IPG to reduce intracellular ROS levels.

-

Principle: The non-fluorescent 2',7'-dichlorofluorescin diacetate (DCFH-DA) is cell-permeable. Inside the cell, esterases cleave the acetate groups, trapping DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Methodology:

-

Cell Seeding: Seed cells (e.g., Human Umbilical Vein Endothelial Cells - HUVECs) in a 96-well black, clear-bottom plate and allow them to adhere overnight.

-

IPG Pre-treatment: Remove the culture medium and treat cells with various concentrations of IPG (in serum-free media) for 1-2 hours. Include a vehicle control.

-

Probe Loading: Wash cells with phosphate-buffered saline (PBS) and incubate with 10 µM DCFH-DA in PBS for 30 minutes at 37°C.

-

Induce Oxidative Stress: Wash cells again with PBS. Add an ROS-inducing agent (e.g., 100 µM H₂O₂ or Palmitic Acid[2]) to all wells except the negative control.

-

Fluorescence Measurement: Immediately measure fluorescence intensity using a plate reader with excitation/emission wavelengths of ~485/535 nm. Read kinetically over 1-2 hours.

-

-

Self-Validation: The experimental design must include:

-

Negative Control: Untreated cells (no IPG, no stressor) to establish baseline ROS.

-

Positive Control: Cells treated only with the stressor to establish maximal ROS induction.

-

Vehicle Control: Cells treated with the solvent used for IPG to rule out solvent effects.

-

A Note on Pro-oxidant Activity

Under certain conditions, particularly in the presence of transition metal ions like iron (Fe³⁺) or copper (Cu²⁺), phenolic compounds including gallates can exhibit pro-oxidant behavior.[10][20] They can reduce metal ions, which then participate in Fenton-type reactions to generate highly reactive hydroxyl radicals.

Fe³⁺ + IPG → Fe²⁺ + IPG (oxidized) Fe²⁺ + H₂O₂ → Fe³⁺ + OH• + OH⁻

This dual role is concentration-dependent and highlights the importance of characterizing the full toxicological and pharmacological profile of any antioxidant compound in relevant biological systems.[10] Studies have shown that gallic acid and its esters can accelerate damage to DNA and sugars in the presence of ferric-EDTA and hydrogen peroxide.[10][20]

Conclusion and Future Directions

Isopropyl 3,4,5-trihydroxybenzoate is a powerful antioxidant whose efficacy stems from a combination of direct radical scavenging, primarily via hydrogen atom transfer, and the indirect activation of the cytoprotective Nrf2 signaling pathway. Its esterification provides the necessary lipophilicity to protect cellular membranes and lipid-rich systems from oxidative damage.

Future research should focus on:

-

Advanced Cellular Models: Investigating the impact of IPG on specific mitochondrial ROS production and its role in mitigating ferroptosis, a form of iron-dependent cell death.[2]

-

Pharmacokinetics and Bioavailability: Elucidating the absorption, distribution, metabolism, and excretion (ADME) profile of IPG to better translate in vitro findings to in vivo efficacy.

-

Synergistic Formulations: Exploring combinations of IPG with other antioxidants (e.g., tocopherols, ascorbyl palmitate) to identify synergistic effects that could lead to more potent and stable preservative systems.[21]

By continuing to explore these mechanisms with robust experimental designs, the full therapeutic and industrial potential of Isopropyl Gallate can be realized.

References

-

MDPI. (2024). Isopropyl 3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoate Alleviates Palmitic Acid-Induced Vascular Aging in HUVEC Cells through ROS/Ferroptosis Pathway. Available from: [Link]

-

National Center for Biotechnology Information. (2022). Isopropyl Gallate, a Gallic Acid Derivative: In Silico and In Vitro Investigation of Its Effects on Leishmania major. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Isopropyl 3,4,5-trihydroxybenzoate. Available from: [Link]

-

Patsnap. (2024). What is the mechanism of Propyl Gallate? Available from: [Link]

-

Semantic Scholar. (2022). The Isopropyl Gallate Counteracts Cyclophosphamide-Induced Hemorrhagic Cystitis in Mice. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Structure-activity relationship analysis of antioxidant ability and neuroprotective effect of gallic acid derivatives. Available from: [Link]

-

ResearchGate. (n.d.). Antioxidant activity of propyl gallate in aqueous and lipid media: A theoretical study. Available from: [Link]

-

Wikipedia. (n.d.). Propyl gallate. Available from: [Link]

-

ResearchGate. (2023). Structure–antioxidant activity relationships of gallic acid and phloroglucinol. Available from: [Link]

-

Royal Society of Chemistry. (n.d.). Antioxidant activity of propyl gallate in aqueous and lipid media: a theoretical study. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Antioxidant activity of gallates: an electrochemical study in aqueous media. Available from: [Link]

-

MDPI. (n.d.). Propyl Gallate Attenuates Cognitive Deficits Induced by Chronic Sleep Deprivation Through Nrf2 Activation and NF-κB Inhibition. Available from: [Link]

-

ResearchGate. (n.d.). Evaluation of the Antioxidant and Prooxidant Actions of Gallic Acid and Its Derivatives. Available from: [Link]

-

ResearchGate. (n.d.). Antioxidant mechanisms and products of four 4',5,7-trihydroxyflavonoids with different structural types. Available from: [Link]

-

National Center for Biotechnology Information. (2024). Effect of Alkyl Chain Length and Hydroxyl Substitution on the Antioxidant Activity of Gallic Acid Esters. Available from: [Link]

-

ResearchGate. (n.d.). Effects of gallic acid alkyl esters and their combinations with other antioxidants on oxidative stability of DHA algae oil. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway. Available from: [Link]

-

MDPI. (n.d.). Effect of Alkyl Chain Length and Hydroxyl Substitution on the Antioxidant Activity of Gallic Acid Esters. Available from: [Link]

-

Royal Society of Chemistry. (2022). Antioxidant mechanisms and products of four 4′,5,7-trihydroxyflavonoids with different structural types. Available from: [Link]

-

Frontiers. (2022). Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study. Available from: [Link]

-

Semantic Scholar. (n.d.). Structure-activity relationship analysis of antioxidant ability and neuroprotective effect of gallic acid derivatives. Available from: [Link]

-

National Center for Biotechnology Information. (1997). Prooxidant action of two antioxidants: ascorbic acid and gallic acid. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Nrf2 pathway activation promotes the expression of genes related to glutathione metabolism in alcohol-exposed astrocytes. Available from: [Link]

-

ResearchGate. (n.d.). Structure-activity relationship analysis of antioxidant ability and neuroprotective effect of gallic acid derivatives | Request PDF. Available from: [Link]

-

Frontiers. (n.d.). The Nrf2 Pathway in Liver Diseases. Available from: [Link]

-

National Center for Biotechnology Information. (n.d.). Effects of gallic acid alkyl esters and their combinations with other antioxidants on oxidative stability of DHA algae oil. Available from: [Link]

-

National Institutes of Health. (n.d.). Activation of the Nrf2-ARE Pathway in Hepatocytes Protects Against Steatosis in Nutritionally Induced Non-alcoholic Steatohepatitis in Mice. Available from: [Link]

Sources

- 1. Propyl gallate - Wikipedia [en.wikipedia.org]

- 2. Isopropyl 3-(3,4-Dihydroxyphenyl)-2-hydroxypropanoate Alleviates Palmitic Acid-Induced Vascular Aging in HUVEC Cells through ROS/Ferroptosis Pathway [mdpi.com]

- 3. researchgate.net [researchgate.net]

- 4. Isopropyl Gallate, a Gallic Acid Derivative: In Silico and In Vitro Investigation of Its Effects on Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Isopropyl 3,4,5-trihydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. What is the mechanism of Propyl Gallate? [synapse.patsnap.com]

- 8. Frontiers | Radical Scavenging Mechanisms of Phenolic Compounds: A Quantitative Structure-Property Relationship (QSPR) Study [frontiersin.org]

- 9. Structure-activity relationship analysis of antioxidant ability and neuroprotective effect of gallic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Effect of Alkyl Chain Length and Hydroxyl Substitution on the Antioxidant Activity of Gallic Acid Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Effect of Alkyl Chain Length and Hydroxyl Substitution on the Antioxidant Activity of Gallic Acid Esters [mdpi.com]

- 13. researchgate.net [researchgate.net]

- 14. Antioxidant activity of propyl gallate in aqueous and lipid media: a theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 15. Propyl Gallate Attenuates Cognitive Deficits Induced by Chronic Sleep Deprivation Through Nrf2 Activation and NF-κB Inhibition | MDPI [mdpi.com]

- 16. Screening of Natural Compounds as Activators of the Keap1-Nrf2 Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Frontiers | The Nrf2 Pathway in Liver Diseases [frontiersin.org]

- 18. Nrf2 pathway activation promotes the expression of genes related to glutathione metabolism in alcohol-exposed astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Activation of the Nrf2-ARE Pathway in Hepatocytes Protects Against Steatosis in Nutritionally Induced Non-alcoholic Steatohepatitis in Mice - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Prooxidant action of two antioxidants: ascorbic acid and gallic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 21. Effects of gallic acid alkyl esters and their combinations with other antioxidants on oxidative stability of DHA algae oil - PubMed [pubmed.ncbi.nlm.nih.gov]

"Isopropyl 3,4,5-trihydroxybenzoate" chemical properties

An In-Depth Technical Guide to the Chemical Properties of Isopropyl 3,4,5-trihydroxybenzoate

Introduction

Isopropyl 3,4,5-trihydroxybenzoate, more commonly known as Isopropyl Gallate (IPG), is an ester formed from the condensation of gallic acid and isopropanol.[1][2] As a member of the gallate family of compounds, it belongs to a class of polyphenols widely recognized for their significant biological activities. This guide provides a comprehensive overview of the chemical and physical properties of Isopropyl Gallate, focusing on the molecular characteristics that underpin its primary function as a potent antioxidant.

Derived from gallic acid, a phenolic acid found in various plants, Isopropyl Gallate has garnered attention in the pharmaceutical, cosmetic, and food industries.[3] Its utility stems from its remarkable ability to scavenge free radicals, thereby inhibiting oxidative processes that can lead to the degradation of products and contribute to cellular damage in biological systems. Pharmacological studies have highlighted its antioxidant, anti-apoptotic, and anti-platelet activities, suggesting its potential as a therapeutic agent in cardiovascular diseases.[4] This document will delve into its synthesis, structural characterization, antioxidant mechanisms, and the experimental protocols used to validate its efficacy, providing a crucial resource for researchers, scientists, and professionals in drug development.

Physicochemical Characteristics

The functional efficacy and application of Isopropyl Gallate are deeply rooted in its fundamental physicochemical properties. It typically presents as a white to creamy-white crystalline powder with a slightly bitter taste and is odorless.[5] These properties are critical for its formulation in various products.

The molecular structure, featuring a hydroxyl-rich aromatic ring coupled with an isopropyl ester group, dictates its solubility, stability, and reactivity. The three hydroxyl groups are the primary active sites for antioxidant activity, while the isopropyl group modulates its lipophilicity, influencing its performance in different media.

Table 1: Physicochemical Properties of Isopropyl 3,4,5-trihydroxybenzoate

| Property | Value | Source(s) |

| IUPAC Name | propan-2-yl 3,4,5-trihydroxybenzoate | [6] |

| Synonyms | Isopropyl gallate, IPG, Gallic acid isopropyl ester | [6] |

| CAS Number | 1138-60-9 | [6][7][8] |

| Molecular Formula | C₁₀H₁₂O₅ | [6][7] |

| Molar Mass | 212.20 g/mol | [3][6] |

| Appearance | White to creamy-white crystalline powder | [3][5] |

| Melting Point | 123-124.5 °C | [7][9] |

| Boiling Point | 439.5 ± 40.0 °C (Predicted) | [7][9] |

| Density | 1.360 ± 0.06 g/cm³ (Predicted) | [7][9] |

| pKa | 8.11 ± 0.25 (Predicted) | [9] |

| XLogP3 | 1.5 | [7] |

Synthesis and Structural Elucidation

Synthesis Pathway

The predominant method for synthesizing Isopropyl Gallate is through the Fischer esterification of gallic acid with isopropyl alcohol.[1][2] This reaction is typically catalyzed by a strong acid, such as sulfuric acid (H₂SO₄) or p-toluenesulfonic acid. The core principle of the synthesis involves heating the reactants to facilitate the nucleophilic acyl substitution, where the oxygen from the isopropyl alcohol attacks the carbonyl carbon of the gallic acid's carboxylic group. A critical aspect of this process is the continuous removal of water, a byproduct of the reaction, which is necessary to shift the equilibrium towards the formation of the ester product, thereby maximizing the yield.[10]

Caption: Workflow for the synthesis of Isopropyl Gallate.

Spectroscopic Characterization

The structural integrity of synthesized Isopropyl Gallate is confirmed using various spectroscopic techniques. These methods provide a molecular fingerprint, ensuring the compound's identity and purity.[11][12][13]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy :

-

¹H NMR : The proton NMR spectrum is expected to show distinct signals corresponding to the different types of protons. Aromatic protons on the gallate ring will appear in the downfield region (typically δ 6.5-7.5 ppm). The three hydroxyl (-OH) protons will present as broad singlets. The isopropyl group will show a characteristic septet for the single methine (-CH) proton and a doublet for the six equivalent methyl (-CH₃) protons.

-

¹³C NMR : The carbon spectrum will show signals for the aromatic carbons, with the hydroxyl- and ester-substituted carbons appearing at different chemical shifts. A distinct signal for the ester carbonyl (C=O) carbon will be observed downfield (around 165-175 ppm), along with signals for the methine and methyl carbons of the isopropyl group.

-

-

Infrared (IR) Spectroscopy : The IR spectrum provides information about the functional groups present. Key absorption bands would include a broad peak around 3100-3500 cm⁻¹ for the O-H stretching of the phenolic hydroxyl groups, a strong peak around 1680-1720 cm⁻¹ for the C=O stretching of the ester group, and several peaks in the 1450-1600 cm⁻¹ region corresponding to C=C stretching within the aromatic ring.

-

Mass Spectrometry (MS) : Mass spectrometry is used to determine the molecular weight and fragmentation pattern. The electron ionization (EI) mass spectrum should show a molecular ion peak (M⁺) corresponding to the molar mass of Isopropyl Gallate (212.20 g/mol ).

Core Function: Antioxidant Mechanism of Action

The defining characteristic of Isopropyl Gallate is its potent antioxidant activity, which is attributed to the three hydroxyl groups attached to the aromatic ring.[14] These groups can readily donate hydrogen atoms to neutralize highly reactive free radicals, thereby terminating the propagation stage of oxidative chain reactions.[14]

The primary mechanism by which Isopropyl Gallate exerts its antioxidant effect is Hydrogen Atom Transfer (HT) .[15][16] In this process, a phenolic hydroxyl group donates its hydrogen atom (a proton and an electron) to a free radical (R•), effectively neutralizing it (RH). This transforms the gallate into a relatively stable phenoxy radical, which is less reactive due to resonance stabilization across the aromatic ring and does not readily propagate the oxidative chain. While other mechanisms like Single Electron Transfer (SET) are possible, studies indicate that HT is the predominant pathway for gallates in both aqueous and lipid media.[15][16]

Caption: Isopropyl Gallate neutralizing a free radical via HT.

Experimental Evaluation of Antioxidant Capacity

To quantify the antioxidant potential of Isopropyl Gallate, standardized in vitro assays are employed. These protocols are fundamental for quality control and for comparing the efficacy of different antioxidant compounds.

Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay is one of the most common methods for screening antioxidant activity.[17] It relies on the ability of an antioxidant to donate a hydrogen atom to the stable DPPH radical, which is characterized by a deep violet color in solution.[18] Upon reduction by the antioxidant, the color changes to a pale yellow. The degree of discoloration, measured as a decrease in absorbance at ~517 nm, is directly proportional to the radical scavenging activity of the compound.[18][19]

Methodology:

-

Reagent Preparation:

-

Prepare a stock solution of DPPH (e.g., 0.1 mM) in a suitable solvent like methanol or ethanol. Store in the dark and at a low temperature to prevent degradation.

-

Prepare a series of concentrations of Isopropyl Gallate and a standard antioxidant (e.g., Trolox, Ascorbic Acid) in the same solvent.

-

-

Assay Procedure:

-

In a 96-well microplate or cuvettes, add a fixed volume of the DPPH solution (e.g., 100 µL).

-

Add an equal volume (e.g., 100 µL) of the Isopropyl Gallate solution at various concentrations to the wells.

-

Prepare a blank (solvent only) and a control (solvent + DPPH solution).

-

-

Incubation and Measurement:

-

Incubate the mixture in the dark at room temperature for a specified period (e.g., 30 minutes).

-

Measure the absorbance of each solution at 517 nm using a spectrophotometer or microplate reader.

-

-

Calculation:

-

Calculate the percentage of DPPH radical scavenging activity using the formula: % Inhibition = [(A_control - A_sample) / A_control] * 100 where A_control is the absorbance of the control and A_sample is the absorbance of the sample.

-

The results are often expressed as the IC₅₀ value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals.

-

Caption: Experimental workflow for the DPPH antioxidant assay.

Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

The ABTS assay measures the ability of an antioxidant to scavenge the ABTS radical cation (ABTS•⁺). This radical is generated by reacting ABTS with a strong oxidizing agent like potassium persulfate. The resulting ABTS•⁺ solution is blue-green and has a characteristic absorbance at 734 nm.[20] In the presence of a hydrogen-donating antioxidant, the radical cation is reduced, causing the solution to lose its color.

Methodology:

-

ABTS•⁺ Radical Generation:

-

Prepare an aqueous stock solution of ABTS (e.g., 7 mM) and potassium persulfate (e.g., 2.45 mM).

-

Mix the two solutions in equal volumes and allow them to react in the dark at room temperature for 12-16 hours. This forms the stable ABTS•⁺ radical.

-

Before use, dilute the ABTS•⁺ solution with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) to an absorbance of ~0.70 at 734 nm.

-

-

Assay Procedure:

-

Add a large volume of the diluted ABTS•⁺ solution (e.g., 1.0 mL) to a test tube or cuvette.

-

Add a small volume of the Isopropyl Gallate sample at various concentrations (e.g., 10 µL).

-

Prepare a control using the solvent instead of the sample.

-

-

Incubation and Measurement:

-

After a set incubation time (e.g., 6 minutes), measure the absorbance at 734 nm.

-

-

Calculation:

-

Calculate the percentage of inhibition similarly to the DPPH assay. The results are often expressed in terms of Trolox Equivalent Antioxidant Capacity (TEAC), which compares the antioxidant's activity to that of Trolox, a water-soluble vitamin E analog.

-

Safety and Toxicological Profile

Isopropyl Gallate, like its close relative propyl gallate, is generally recognized as safe for use in many applications. However, it can be an irritant to the skin and eyes.[3] In silico toxicological studies provide further insight, suggesting that Isopropyl Gallate is not hepatotoxic or cardiotoxic.[1] These models also indicate an acute oral median lethal dose (LD₅₀) between 500 mg/kg and 5000 mg/kg, classifying it in category III for toxicity.[1] While some in silico analyses have shown it to be non-mutagenic and non-carcinogenic, others, such as the micronucleus test, have indicated a potential for genotoxicity, a finding that warrants further investigation.[1]

Conclusion

Isopropyl 3,4,5-trihydroxybenzoate is a well-characterized compound whose chemical properties are intrinsically linked to its primary function as a potent antioxidant. Its synthesis via esterification is straightforward, and its structure is readily confirmed by standard spectroscopic methods. The three phenolic hydroxyl groups on its gallate moiety are the cornerstone of its efficacy, enabling it to neutralize free radicals predominantly through a Hydrogen Atom Transfer mechanism. Standardized assays like DPPH and ABTS provide reliable and reproducible methods for quantifying this activity. As research continues to uncover the diverse biological effects of polyphenols, the detailed chemical understanding of molecules like Isopropyl Gallate remains indispensable for professionals in drug discovery, food science, and materials chemistry, paving the way for novel and enhanced applications.

References

-

PROPYL 3,4,5-TRIHYDROXYBENZOATE. Ataman Kimya. [Link]

-

Calheiros, J., et al. (2022). Isopropyl Gallate, a Gallic Acid Derivative: In Silico and In Vitro Investigation of Its Effects on Leishmania major. PubMed Central. [Link]

-

Isopropyl 3,4,5-trihydroxybenzoate. (2012). Acta Crystallographica Section E. [Link]

-

Propyl gallate. Wikipedia. [Link]

-

Propyl Gallate. PubChem, National Institutes of Health. [Link]

-

Isopropyl gallate. ChemBK. [Link]

-

Isopropyl gallate. PubChem, National Institutes of Health. [Link]

-

Borges, F., et al. (2011). Studies on the Food Additive Propyl Gallate: Synthesis, Structural Characterization, and Evaluation of the Antioxidant Activity. SciSpace. [Link]

-

Galano, A., et al. (2013). Antioxidant activity of propyl gallate in aqueous and lipid media: a theoretical study. Royal Society of Chemistry. [Link]

-

Antioxidant activity of propyl gallate in aqueous and lipid media: A theoretical study. ResearchGate. [Link]

-

Antioxidant activity of gallates: An electrochemical study in aqueous media. ResearchGate. [Link]

-

Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa. (2022). National Institutes of Health. [Link]

-

CHEM 344/345 – Spectroscopy and Spectrometry in Organic Chemistry. University of Wisconsin-Madison. [Link]

- Method of synthesizing alkyl gallates.

-

DPPH Assay: Principle, Applications, and Complete Guide. Amerigo Scientific. [Link]

-

Safety Assessment of Propyl Gallate as Used in Cosmetics. (2024). Cosmetic Ingredient Review. [Link]

-

ABTS Antioxidant Capacity Assay. G-Biosciences. [Link]

-

isopropyl gallate. The Good Scents Company. [Link]

-

Safety and efficacy of propyl gallate for all animal species. (2020). National Institutes of Health. [Link]

-

Chapter 13 Spectroscopy NMR, IR, MS, UV-Vis. University of Calgary. [Link]

-

Isopropyl Gallate, a Gallic Acid Derivative: In Silico and In Vitro Investigation of Its Effects on Leishmania major. ResearchGate. [Link]

-

Experimental protocol of DPPH assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

-

ABTS Assay Kit. Bioquochem. [Link]

-

Spectroscopy Introduction: Using NMR, IR, and Mass Spec in Organic Chemistry. (2013). YouTube. [Link]

-

Experimental protocol of ABTS assay to assess the antioxidant activity of EOs. ResearchGate. [Link]

-

DPPH Antioxidant Assay Kit. Dojindo Molecular Technologies. [Link]

-

Solving Another Unknown Using NMR, IR and MS Spectroscopy - Example 3. (2019). YouTube. [Link]

-

ABTS Antioxidant Assay Kit. Zen-Bio. [Link]

-

DPPH Radical Scavenging Assay. MDPI. [Link]

-

ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways. National Institutes of Health. [Link]

Sources

- 1. Isopropyl Gallate, a Gallic Acid Derivative: In Silico and In Vitro Investigation of Its Effects on Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Propyl gallate - Wikipedia [en.wikipedia.org]

- 4. Isopropyl 3,4,5-trihydroxybenzoate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Propyl Gallate | C10H12O5 | CID 4947 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Isopropyl gallate | C10H12O5 | CID 70826 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. echemi.com [echemi.com]

- 8. isopropyl gallate, 1138-60-9 [thegoodscentscompany.com]

- 9. chembk.com [chembk.com]

- 10. WO2001030299A2 - Method of synthesizing alkyl gallates - Google Patents [patents.google.com]

- 11. lehigh.edu [lehigh.edu]

- 12. youtube.com [youtube.com]

- 13. youtube.com [youtube.com]

- 14. scispace.com [scispace.com]

- 15. Antioxidant activity of propyl gallate in aqueous and lipid media: a theoretical study - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

- 16. researchgate.net [researchgate.net]

- 17. Determination of Antioxidants by DPPH Radical Scavenging Activity and Quantitative Phytochemical Analysis of Ficus religiosa - PMC [pmc.ncbi.nlm.nih.gov]

- 18. DPPH Assay: Principle, Applications, and Complete Guide - Amerigo Scientific [amerigoscientific.com]

- 19. mdpi.com [mdpi.com]

- 20. ABTS/PP Decolorization Assay of Antioxidant Capacity Reaction Pathways - PMC [pmc.ncbi.nlm.nih.gov]

Isopropyl 3,4,5-trihydroxybenzoate: A Technical Monograph on Biological Activity and Therapeutic Potential

Executive Summary

Isopropyl 3,4,5-trihydroxybenzoate , commonly known as Isopropyl Gallate (IPG) , is a branched-chain ester of gallic acid. While its linear analog, propyl gallate (E310), is a ubiquitous food antioxidant, IPG occupies a distinct pharmacological niche due to the steric and lipophilic properties of its isopropyl moiety.

This technical guide analyzes IPG’s biological profile, distinguishing it from linear alkyl gallates. Key findings indicate that IPG exhibits superior cytotoxicity against specific cancer cell lines (e.g., MCF-7) compared to n-propyl gallate, driven by enhanced membrane permeability. Furthermore, IPG demonstrates significant antiprotozoal activity against Leishmania major (IC50 ~90.81 µM), positioning it as a scaffold for neglected tropical disease therapeutics. This document details the compound's synthesis, validated biological activities, and experimental protocols for researchers in drug discovery.

Chemical Profile & Synthesis[1][2][3]

Physicochemical Properties

The biological distinctiveness of IPG stems from its "branching effect." The isopropyl group increases steric hindrance and alters lipophilicity (LogP) compared to the n-propyl isomer, influencing its interaction with lipid bilayers and active sites.

| Property | Data |

| IUPAC Name | Propan-2-yl 3,4,5-trihydroxybenzoate |

| CAS Number | 1138-52-9 |

| Molecular Formula | C₁₀H₁₂O₅ |

| Molecular Weight | 212.20 g/mol |

| LogP (Predicted) | ~1.6 - 1.9 (More lipophilic than Gallic Acid) |

| Solubility | Soluble in alcohols (ethanol, isopropanol), DMSO; low solubility in water. |

Synthesis Protocol (Acid-Catalyzed Esterification)

Objective: Synthesize high-purity IPG from gallic acid and isopropanol.

Reagents:

-

Gallic Acid (3,4,5-trihydroxybenzoic acid)[1]

-

Isopropanol (Excess, serves as solvent and reactant)

-

Benzene or Toluene (Optional azeotropic agent)

Workflow:

-

Dissolution: Dissolve 0.1 mol Gallic Acid in 500 mL Isopropanol in a round-bottom flask.

-

Catalysis: Add 0.01 mol p-Toluenesulfonic acid.

-

Reflux: Heat to reflux (approx. 82°C) for 12–16 hours. A Dean-Stark trap can be used if azeotropic solvent is added to remove water, shifting equilibrium to the ester.

-

Workup: Evaporate solvent under reduced pressure.

-

Extraction: Dissolve residue in Ethyl Acetate. Wash 3x with saturated NaHCO₃ (to remove unreacted acid) and 3x with Brine.

-

Purification: Dry organic layer over anhydrous MgSO₄, filter, and evaporate. Recrystallize from water/ethanol.

Caption: Acid-catalyzed Fischer esterification pathway for Isopropyl Gallate synthesis.

Biological Activities[2][3][4][6][7][8][9][10][11][12]

Antiprotozoal Activity (Leishmania major)

IPG has emerged as a potent antileishmanial agent.[1] Unlike simple antibacterial assays where chain length (e.g., Octyl) dominates, the specific shape of IPG appears relevant for antiprotozoal efficacy.

-

Target: Leishmania major (Promastigotes).[1]

-

Potency: IC50 90.81 µM .[1]

-

Mechanism: Unlike Amphotericin B (which targets ergosterol), IPG does not significantly trigger Nitric Oxide (NO) production in macrophages, suggesting a direct toxic effect on the parasite rather than immune modulation.

-

Safety Index: Low cytotoxicity against mammalian macrophages (CC50 > 1000 µM), indicating a favorable therapeutic window.

Anticancer & Cytotoxicity

The branching of the alkyl chain in IPG enhances its ability to penetrate cancer cell membranes compared to the linear n-propyl gallate.

-

Comparative Potency:

-

Mechanism of Action:

-

ROS Generation: IPG acts as a pro-oxidant in the high-iron environment of cancer cells, generating reactive oxygen species.

-

Mitochondrial Disruption: Induces loss of mitochondrial membrane potential (

). -

Apoptosis: Upregulation of Bax (pro-apoptotic) and downregulation of Bcl-2 (anti-apoptotic), leading to Caspase-3 activation.

-

Caption: Proposed signaling cascade for IPG-induced apoptosis in MCF-7 cancer cells.

Antimicrobial (Bacterial) Profile

While Octyl Gallate is the gold standard for antibacterial activity among gallates (due to the "cutoff effect" where C8 chains maximize membrane disruption), Isopropyl Gallate shows moderate activity.

-

Spectrum: Gram-positive (S. aureus) > Gram-negative (E. coli).

-

Mechanism: Perturbation of the bacterial plasma membrane and interference with the electron transport chain.[7]

-

Synergy: Gallates often act synergistically with

-lactams (e.g., methicillin) against MRSA by increasing membrane permeability, allowing the antibiotic to bypass resistance mechanisms.

Experimental Protocols

DPPH Radical Scavenging Assay

Purpose: To quantify the antioxidant capacity of IPG. Principle: The stable radical DPPH (purple) is reduced to diphenylpicrylhydrazine (yellow) by hydrogen donation from the IPG phenolic hydroxyls.

Protocol:

-

Preparation: Prepare a 0.1 mM solution of DPPH in Methanol.

-

Sample: Prepare serial dilutions of Isopropyl Gallate in Methanol (e.g., 10, 20, 40, 80, 160 µM).

-

Reaction: Mix 100 µL of sample with 100 µL of DPPH solution in a 96-well plate.

-

Incubation: Incubate in the dark at Room Temperature for 30 minutes.

-

Measurement: Read Absorbance at 517 nm (

). Measure control (DPPH + Methanol, -

Calculation:

Calculate IC50 using non-linear regression.

MTT Cytotoxicity Assay

Purpose: To determine the IC50 of IPG against cancer cells (e.g., MCF-7).[4]

Protocol:

-

Seeding: Seed cells (5,000 cells/well) in a 96-well plate and incubate for 24h.

-

Treatment: Add IPG at varying concentrations (0–200 µM) and incubate for 48h.

-

Labeling: Add 10 µL MTT reagent (5 mg/mL) to each well. Incubate 4h at 37°C.

-

Solubilization: Remove media, add 100 µL DMSO to dissolve formazan crystals.

-

Quantification: Measure Absorbance at 570 nm.

Safety & Toxicity

-

Acute Toxicity: IPG is classified generally under Category III (similar to propyl gallate), with an estimated LD50 > 500 mg/kg (oral, rat).

-

Hepatotoxicity: In silico ADMET studies (SwissADME) predict low hepatotoxicity for IPG compared to longer-chain analogs.

-

Metabolism: Hydrolyzed in vivo by esterases back to Gallic Acid and Isopropanol.

References

-

Synthesis & Characterization

- Title: Isopropyl Gallate, a Gallic Acid Derivative: In Silico and In Vitro Investigation of Its Effects on Leishmania major.

- Source: PMC (PubMed Central).

-

URL:[Link]

-

Anticancer Activity (SAR)

-

Antioxidant Mechanisms

- Title: Evaluation of solvent effects on the DPPH reactivity for determining the antioxidant activity in oil m

- Source: Food Science and Biotechnology (via PMC).

-

URL:[Link]

-

Antibacterial Mechanisms (Alkyl Gallates)

- Title: Alkyl Gallates as Potential Antibiofilm Agents: A Review.

- Source: Antibiotics (Basel).

-

URL:[Link]

Sources

- 1. Isopropyl Gallate, a Gallic Acid Derivative: In Silico and In Vitro Investigation of Its Effects on Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. CN1371899A - Process for preparing propyl gallate - Google Patents [patents.google.com]

- 4. atlantis-press.com [atlantis-press.com]

- 5. Cytotoxicity of synthetic derivatives against breast cancer and multi-drug resistant breast cancer cell lines: a literature-based perspective study - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 8. Antibacterial activity against foodborne Staphylococcus aureus and antioxidant capacity of various pure phenolic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

Topic: Metal Chelating Properties of Isopropyl 3,4,5-trihydroxybenzoate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Foreword

In the landscape of pharmaceutical and nutraceutical development, the role of excipients and active compounds is perpetually under scrutiny for novel functionalities. Isopropyl 3,4,5-trihydroxybenzoate, commonly known as Isopropyl Gallate (IPG), has long been recognized for its potent antioxidant capabilities, primarily in the preservation of fats and oils.[1][2][3] However, a deeper investigation into its molecular mechanism reveals a significant, and often synergistic, property: its capacity for metal chelation. This guide serves as a technical exploration into the metal chelating properties of IPG, providing a foundational understanding, practical methodologies for its characterization, and insights into its broader applications for professionals in research and drug development. We will move beyond the surface-level antioxidant classification to dissect the physicochemical interactions that position IPG as a molecule of interest for mitigating metal-induced oxidative stress and enhancing formulation stability.

Molecular Profile and the Basis of Chelation

Isopropyl 3,4,5-trihydroxybenzoate is an ester of gallic acid and isopropanol.[4][5] Its defining structural feature, critical to its dual antioxidant and chelating functions, is the gallol group—three hydroxyl (-OH) groups situated vicinally on a benzene ring.[6]

Chemical Structure: Isopropyl 3,4,5-trihydroxybenzoate Molecular Formula: C₁₀H₁₂O₅[1] Molar Mass: 212.20 g/mol [1]

The arrangement of the ortho-dihydroxyl groups provides an ideal conformation for coordinating with metal ions. This process, known as chelation, involves the formation of two or more separate coordinate bonds between the ligand (IPG) and a single central metal atom, resulting in a stable, ring-like structure called a chelate.[7] This sequestration of metal ions is paramount, as transition metals like iron (Fe²⁺/Fe³⁺) and copper (Cu²⁺) are notorious catalysts of oxidative degradation pathways, such as the Fenton reaction, which generates highly destructive hydroxyl radicals.[6] By binding these metal ions, IPG effectively deactivates their pro-oxidant potential.

Figure 1: Chelation of a divalent metal ion (M²⁺) by the ortho-hydroxyl groups of Isopropyl Gallate.

Quantitative Analysis of Metal Chelation

The efficacy of a chelating agent is quantified by its binding affinity (stability constant) and stoichiometry with various metal ions. While extensive databases exist for many chelators, specific data for Isopropyl Gallate requires careful experimental determination.[8] Studies on the closely related Propyl Gallate provide valuable insights into the expected behavior, demonstrating complex formation with ions such as Al³⁺, Cu²⁺, Fe³⁺, and Zn²⁺.[9]

| Metal Ion | Stoichiometry (PG:Metal) | Binding Affinity (Kₐ) (M⁻¹) | Conditions |

| Al³⁺ | 3:1 | 2.07 x 10⁴ | pH 6.0 Buffer |

| Cu²⁺ | 2:1 | 1.16 x 10⁴ | pH 6.0 Buffer |

| Fe³⁺ | 1:1 | 1.09 x 10⁴ | pH 6.0 Buffer |

| Zn²⁺ | 1:1 | 0.81 x 10⁴ | pH 6.0 Buffer |

| Table 1: Experimentally determined binding parameters for Propyl Gallate (PG) with various metal ions. Data provides a proxy for Isopropyl Gallate behavior.[9] |

Causality Behind Experimental Choices: The selection of pH 6.0 for these studies is critical. The protonation state of the phenolic hydroxyl groups is pH-dependent. Deprotonation is necessary for the oxygen to act as a Lewis base and donate its electron pair to the metal cation. Therefore, chelation efficiency is highly sensitive to pH, a factor that must be rigorously controlled in both experimental assays and final product formulations.

Experimental Protocols for Characterization

To rigorously assess the metal-chelating properties of Isopropyl Gallate, standardized and self-validating protocols are essential. UV-Visible (UV-Vis) spectrophotometry offers a robust, accessible, and reliable method for these investigations.[10][11]

Protocol: Fe²⁺ Chelating Activity using Ferrozine Assay

This method is a competitive binding assay. Ferrozine forms a stable, magenta-colored complex with Fe²⁺ that absorbs strongly at 562 nm.[12] When a competing chelator like IPG is present, it sequesters Fe²⁺, preventing the formation of the Fe²⁺-ferrozine complex and causing a decrease in absorbance. The degree of color inhibition is proportional to the chelating capacity of the sample.

Principle of Causality: This protocol creates a self-validating system by comparing the test compound's activity against a known, powerful chelator (EDTA). The use of a specific chromogenic agent (ferrozine) provides a direct, measurable output (absorbance) that is directly linked to the concentration of the unchelated metal ion.[12]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Isopropyl Gallate (IPG) Stock Solution: Prepare a 1 mM stock solution of IPG in a suitable solvent (e.g., ethanol or methanol). Create a dilution series to obtain final concentrations ranging from 10 µM to 500 µM.

-

FeCl₂ Solution: Prepare a 2 mM solution of Iron (II) chloride in deionized water. Prepare this solution fresh to minimize oxidation to Fe³⁺.

-

Ferrozine Solution: Prepare a 5 mM solution of ferrozine in deionized water.

-

Standard: Prepare a 1 mM stock solution of EDTA as a positive control.

-

-

Assay Procedure:

-

In a 96-well plate or individual microcentrifuge tubes, add 50 µL of the IPG sample at various concentrations.

-

Initiate the chelation reaction by adding 10 µL of the 2 mM FeCl₂ solution to each well.

-

Mix and incubate at room temperature for 10 minutes to allow for the formation of the IPG-Fe²⁺ complex.

-

Add 40 µL of the 5 mM ferrozine solution to each well to start the indicator reaction. The ferrozine will bind to any Fe²⁺ not chelated by the IPG.

-

Mix thoroughly and incubate for another 10 minutes at room temperature.

-

Measure the absorbance of the resulting magenta solution at 562 nm using a microplate reader or spectrophotometer.

-

-

Controls and Calculation:

-

Blank: 50 µL solvent + 10 µL FeCl₂ + 40 µL ferrozine.

-

Control (Maximum Color): 50 µL solvent + 10 µL FeCl₂ + 40 µL ferrozine (This is often the same as the blank, representing 100% ferrozine-Fe²⁺ complex formation).

-

The percentage of chelating activity is calculated using the formula: Chelating Activity (%) = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the control and A_sample is the absorbance in the presence of IPG.

-

-

Data Analysis:

-

Plot the chelating activity (%) against the IPG concentration.

-

Determine the IC₅₀ value, which is the concentration of IPG required to chelate 50% of the Fe²⁺ ions.

-

Figure 2: Experimental workflow for the Fe²⁺ chelating assay using ferrozine.

Protocol: Determining Stoichiometry using Job's Plot

The method of continuous variation, or Job's Plot, is a classic technique to determine the stoichiometry of a binding event.[13][14] The total molar concentration of the two binding partners (IPG and the metal ion) is held constant, while their mole fractions are varied. A physical property proportional to complex formation, typically UV-Vis absorbance, is plotted against the mole fraction of one component. The maximum absorbance corresponds to the mole fraction at which the stoichiometric complex is formed.[15][16]

Principle of Causality: This method is self-validating because it systematically tests all possible molar ratios while keeping the total moles constant. The peak of the curve unequivocally points to the most stable complex stoichiometry under the given conditions, as this is the ratio that maximizes the concentration of the light-absorbing complex.[14][16]

Step-by-Step Methodology:

-

Reagent Preparation:

-

Prepare equimolar stock solutions (e.g., 1 mM) of Isopropyl Gallate and the metal salt (e.g., FeCl₃ or CuSO₄) in a suitable buffered solvent. The buffer is crucial to maintain a constant pH.

-

-

Preparation of the Continuous Variation Series:

-

Prepare a series of solutions in separate vials or a 96-well plate. In each solution, the total volume and the total molar concentration are constant. A typical series might involve 11 solutions.

-

For a total volume of 1 mL:

-

Solution 1: 1.0 mL IPG stock + 0.0 mL metal stock (Mole Fraction Ligand = 1.0)

-

Solution 2: 0.9 mL IPG stock + 0.1 mL metal stock (Mole Fraction Ligand = 0.9)

-

...

-

Solution 6: 0.5 mL IPG stock + 0.5 mL metal stock (Mole Fraction Ligand = 0.5)

-

...

-

Solution 11: 0.0 mL IPG stock + 1.0 mL metal stock (Mole Fraction Ligand = 0.0)

-

-

-

Spectrophotometric Measurement:

-

First, determine the wavelength of maximum absorbance (λ_max) for the IPG-metal complex by scanning a solution known to contain the complex (e.g., the 0.5 mole fraction solution) across the UV-Vis spectrum.

-

Set the spectrophotometer to this λ_max.

-

Allow the solutions to equilibrate for a set time (e.g., 15-30 minutes).

-

Measure the absorbance of each solution in the series.

-

-

Data Analysis:

-

Correct the measured absorbance (Y_obs) by subtracting the theoretical absorbance of the uncomplexed metal and ligand: Y_corrected = Y_obs - (ε_metal * C_metal + ε_ligand * C_ligand) Where ε is the molar absorptivity and C is the concentration of the free species.

-

Plot the corrected absorbance (Y_corrected) on the y-axis against the mole fraction of the ligand (IPG) on the x-axis.

-

The mole fraction at which the maximum absorbance occurs (X_max) reveals the stoichiometry (n) of the complex (MₗLₙ): n = X_max / (1 - X_max)

-

For example, a maximum at X_max = 0.5 indicates a 1:1 complex. A maximum at X_max = 0.67 indicates a 1:2 (Metal:Ligand) complex.[15]

-

Figure 3: Workflow for determining complex stoichiometry using Job's Plot.

Implications for Drug Development and Research

The ability of Isopropyl Gallate to chelate metal ions has significant implications beyond its role as a simple preservative.

-

Enhanced Formulation Stability: In pharmaceutical preparations, trace metal contaminants can catalyze the degradation of active pharmaceutical ingredients (APIs). Incorporating a chelating agent like IPG can sequester these metals, thereby improving the shelf-life and stability of the final product.[2]

-

Therapeutic Potential: Many diseases, including neurodegenerative disorders like Alzheimer's and Parkinson's, are associated with the dysregulation of metal homeostasis and subsequent metal-induced oxidative stress.[7] Chelating agents are being actively investigated as therapeutic strategies to mitigate this pathology.[7][17] The established safety profile of IPG as a food additive makes it an intriguing candidate for further investigation in this area.[1][18]

-

Synergistic Antioxidant Activity: The chelation of pro-oxidant metals directly complements IPG's primary function as a free-radical scavenger. By preventing the formation of radicals via the Fenton reaction, it reduces the overall oxidative burden, allowing its radical-scavenging capacity to be more effective against other sources of oxidation.[6]

Conclusion

Isopropyl 3,4,5-trihydroxybenzoate is a multifunctional molecule whose utility extends significantly beyond its established role as an antioxidant. Its chemical architecture, specifically the gallol moiety, confers a potent ability to chelate pro-oxidant metal ions such as iron and copper. This guide has provided the theoretical framework for this mechanism, along with robust, validated experimental protocols for its characterization using UV-Vis spectrophotometry and the method of continuous variation. For researchers and developers, a thorough understanding and quantification of these chelating properties are crucial for leveraging IPG to its full potential—whether for enhancing the stability of drug formulations, designing more effective antioxidant systems, or exploring novel therapeutic avenues in diseases marked by metal-induced oxidative stress. Future research should focus on determining the stability constants of IPG with a wider range of physiologically relevant metal ions and evaluating its efficacy in complex biological systems.

References

-

Job plot. In: Wikipedia. [Link]

-

An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. Visor Redalyc. [Link]

-

Spectrophotometric study of complexes by Job's method. SlideShare. [Link]

-

Method of Continuous Variations. Chemistry LibreTexts. [Link]

-

Metal Ions, Metal Chelators and Metal Chelating Assay as Antioxidant Method. MDPI. [Link]

-

Spectrophotometric Studies of Complex Ions. Chemistry LibreTexts. [Link]

-

BSc Chemistry. e-PG Pathshala. [Link]

-

What is the mechanism of Propyl Gallate? Patsnap Synapse. [Link]

-

UV−vis analysis of metal chelation with 2 and 29. ResearchGate. [Link]

-

Studies on the Food Additive Propyl Gallate: Synthesis, Structural Characterization, and Evaluation of the Antioxidant Activity. SciSpace. [Link]

-

Metal ion chelating activity assay. UV-vis spectrum of PZ001. ResearchGate. [Link]

- Quantitative and Qualitative Chelation Measuring Methods and Materials.

-

An analytical method for the quantitative determination of iron ion chelating capacity: development and validation. Semantic Scholar. [Link]

-

Analytical Methods for Organometallic Chelation Testing. ResearchGate. [Link]

-

Spectrophotometric studies for the interaction of Pb+2 ion with some chelators. TSI Journals. [Link]

-

Antioxidant activity of gallates: an electrochemical study in aqueous media. PubMed. [Link]

-

Antioxidant activity of propyl gallate in aqueous and lipid media: A theoretical study. ResearchGate. [Link]

-

Propyl gallate. In: Wikipedia. [Link]

-

Antioxidant activity of propyl gallate in aqueous and lipid media: a theoretical study. Physical Chemistry Chemical Physics. [Link]

-

Complexation of metal ions by propyl gallate and procyanidins: A spectroscopic and quantum chemical calculation method. ResearchGate. [Link]

-

Beyond Preservation: Propyl Gallate's Evolving Story as a Metabolic Precursor and Bioactive Compound. PubMed. [Link]

-

METAL CHELATION IN SEPARATION SCIENCE. DORAS | DCU Research Repository. [Link]

-

Studies on the Food Additive Propyl Gallate: Synthesis, Structural Characterization, and Evaluation of the Antioxidant Activity. ResearchGate. [Link]

-

What is Propyl Gallate used for? Patsnap Synapse. [Link]

-

Isopropyl Gallate, a Gallic Acid Derivative: In Silico and In Vitro Investigation of Its Effects on Leishmania major. National Center for Biotechnology Information. [Link]

-

Isopropyl Gallate, a Gallic Acid Derivative: In Silico and In Vitro Investigation of Its Effects on Leishmania major. MDPI. [Link]

-

The Crucial Role of Propyl Gallate in Modern Food Preservation. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

Isopropyl 3,4,5-trihydroxybenzoate. National Center for Biotechnology Information. [Link]

-

Stability Constants of Metal Complexes in Solution. SciSpace. [Link]

-

Current Biomedical Use of Copper Chelation Therapy. MDPI. [Link]

-

pH-Metric Study of Metal-Ligand Stability Constants of Co(II), Cu(II) and Zn(II) Complexes. Asian Journal of Chemistry. [Link]

-

A novel, nontoxic iron chelator, super-polyphenol, effectively induces apoptosis in human cancer cell lines. National Center for Biotechnology Information. [Link]

-

EGCG-NPs inhibition HO-1-mediated reprogram iron metabolism against ferroptosis after subarachnoid hemorrhage. National Center for Biotechnology Information. [Link]

-

NIST SRD 46. Critically Selected Stability Constants of Metal Complexes: Version 8.0 for Windows. National Institute of Standards and Technology. [Link]

-

Iron chelation properties of the novel analogs in solution (A) and in... ResearchGate. [Link]

-

Antioxidant and copper-chelating power of new molecules suggested as multiple target agents against Alzheimer's disease. A theoretical comparative study. RSC Publishing. [Link]

-

ISOPROPYL GALLATE. GSRS. [Link]

-

New Approaches and Strategies for the Repurposing of Iron Chelating/Antioxidant Drugs for Diseases of Free Radical Pathology in Medicine. MDPI. [Link]

-

Effects of glutathione and chelating agents on copper-mediated DNA oxidation. PubMed. [Link]

-

Copper chelation chemistry and its role in copper radiopharmaceuticals. PubMed. [Link]

-

In Vitro Antioxidant versus Metal Ion Chelating Properties of Flavonoids: A Structure-Activity Investigation. PLOS One. [Link]

-

Isopropyl gallate. PubChem. [Link]

Sources

- 1. Propyl gallate - Wikipedia [en.wikipedia.org]

- 2. What is Propyl Gallate used for? [synapse.patsnap.com]

- 3. nbinno.com [nbinno.com]

- 4. Isopropyl Gallate, a Gallic Acid Derivative: In Silico and In Vitro Investigation of Its Effects on Leishmania major - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. What is the mechanism of Propyl Gallate? [synapse.patsnap.com]

- 7. mdpi.com [mdpi.com]

- 8. PDR: NIST SRD 46. Critically Selected Stability Constants of Metal Complexes: Version 8.0 for Windows [data.nist.gov]

- 9. researchgate.net [researchgate.net]

- 10. redalyc.org [redalyc.org]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 12. mdpi.com [mdpi.com]

- 13. Job plot - Wikipedia [en.wikipedia.org]

- 14. asdlib.org [asdlib.org]

- 15. pesrsncollege.edu.in [pesrsncollege.edu.in]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. mdpi.com [mdpi.com]

- 18. Beyond Preservation: Propyl Gallate's Evolving Story as a Metabolic Precursor and Bioactive Compound - PubMed [pubmed.ncbi.nlm.nih.gov]

Structure-Activity Relationship (SAR) Profile: Isopropyl 3,4,5-trihydroxybenzoate

Technical Whitepaper | Version 1.0

Executive Summary

Isopropyl 3,4,5-trihydroxybenzoate, commonly known as Isopropyl Gallate (IPG) , is a semi-synthetic ester of gallic acid. While often overshadowed by its medium-chain counterparts (e.g., octyl gallate) in direct antimicrobial efficacy, IPG occupies a unique pharmacological niche. Its branched alkyl chain confers distinct solubility and steric properties that enhance bioavailability and specific enzyme inhibition (e.g., Leishmania pteridine reductase) compared to the parent gallic acid. This guide analyzes the molecular mechanics, synthesis, and biological applications of IPG, providing a blueprint for its utilization in drug discovery.

Chemical Identity & Pharmacophore Analysis

The pharmacological activity of IPG is dictated by two distinct structural domains: the hydrophilic "head" and the lipophilic "tail."

| Property | Specification |

| IUPAC Name | Propan-2-yl 3,4,5-trihydroxybenzoate |

| Common Name | Isopropyl Gallate (IPG) |

| Molecular Formula | C₁₀H₁₂O₅ |

| Molecular Weight | 212.20 g/mol |

| LogP (Predicted) | ~1.6 - 1.9 |

| H-Bond Donors | 3 (Phenolic hydroxyls) |

| H-Bond Acceptors | 5 |

Pharmacophore Decomposition

-

The Galloyl Moiety (Head): The 3,4,5-trihydroxybenzene ring is the engine of biological activity. It functions as a potent radical scavenger (antioxidant) and a hydrogen-bond donor for protein binding sites (e.g., bacterial FtsZ, trypanosomal PTR1).

-

The Isopropyl Ester (Tail): The esterification of the carboxylic acid with isopropanol increases lipophilicity relative to gallic acid. Unlike linear alkyl chains (propyl, octyl), the branched isopropyl group adds steric bulk, which influences binding affinity in restricted enzymatic pockets and alters membrane partition coefficients.

Structure-Activity Relationship (SAR) Analysis

The efficacy of alkyl gallates follows a non-linear trajectory based on alkyl chain length and branching. IPG sits at the transition point between high water solubility (Gallic Acid) and high membrane disruption (Octyl/Dodecyl Gallate).

The "Cutoff" Effect and Lipophilicity

Antimicrobial and cytotoxic activity in alkyl gallates typically follows a parabolic curve, peaking at chain lengths of C8–C10 (Octyl/Decyl).

-

Mechanism: Longer chains act as surfactants, inserting into and disrupting lipid bilayers.

-

IPG Position: With a C3 chain, IPG lacks the hydrophobicity to cause massive membrane disruption on its own. However, its moderate lipophilicity allows it to cross membranes without destroying them, enabling it to reach intracellular targets (e.g., enzymes, DNA) that gallic acid cannot reach due to polarity.

Branching: Isopropyl vs. n-Propyl

While n-propyl gallate is a common food antioxidant, the isopropyl isomer exhibits distinct biological advantages in specific contexts:

-

Enzymatic Fit: In Leishmania major, IPG shows superior inhibition of Pteridine Reductase 1 (PTR1) compared to ethyl gallate. The branched isopropyl group likely provides a tighter hydrophobic interaction within the enzyme's active site.

-

Solubility: The branched chain disrupts crystal packing, potentially enhancing solubility in diverse formulation matrices compared to linear analogs.

The Pyrogallol Trigger

The three adjacent hydroxyl groups are non-negotiable for activity.

-

Pro-oxidant Action: In the presence of metal ions (Cu²⁺, Fe³⁺) often found in cancer cells, the pyrogallol moiety auto-oxidizes, generating superoxide anions (O₂•⁻) and hydrogen peroxide (H₂O₂), leading to apoptosis.

-

Metal Chelation: IPG sequesters essential metal cofactors, starving metalloenzymes.

Visualization: SAR Logic Map

Figure 1: Functional decomposition of Isopropyl Gallate. The head group drives reactivity, while the tail modulates access and steric fit.

Biological Applications & Mechanisms

Antileishmanial Activity (Primary Application)

IPG has emerged as a potent agent against Leishmania major, a protozoan parasite. Unlike general antibacterials, this activity relies on specific enzyme inhibition rather than membrane lysis.

-

Target: Pteridine Reductase 1 (PTR1). Leishmania is a pteridine auxotroph; inhibiting PTR1 induces lethal folate starvation.

-

Data:

-

Promastigotes IC50: 90.8 µM

-

Amastigotes (intracellular form) IC50: 13.45 µM

-

Note: The lower IC50 in amastigotes suggests IPG effectively penetrates host macrophages to target the parasite.

-

Antibacterial Synergy

IPG is less potent than Octyl Gallate as a standalone antibiotic but acts as a powerful synergist .

-

Mechanism: It perturbs the bacterial cell wall sufficiently to allow other antibiotics (e.g., β-lactams) to enter.

-

Target: Bacterial FtsZ (cell division protein). The galloyl head binds FtsZ, inhibiting assembly, while the isopropyl tail assists in crossing the Gram-negative outer membrane.

Anticancer (Apoptosis Induction)

IPG induces apoptosis in cancer lines (e.g., HeLa, MCF-7) via the "Trojan Horse" mechanism.

-

Entry: The isopropyl ester allows passive diffusion across the plasma membrane.

-

Activation: Intracellular esterases may hydrolyze IPG back to Gallic Acid, or the intact molecule interacts with mitochondria.

-

ROS Storm: The pyrogallol group generates ROS, collapsing the mitochondrial membrane potential and triggering Caspase-3 mediated apoptosis.

Visualization: Mechanism of Action[2]

Figure 2: Multi-target mechanism of action for IPG across different pathogen types.

Experimental Protocols

Synthesis of Isopropyl Gallate (Fischer Esterification)

Rationale: Acid-catalyzed esterification is the industry standard for high yield and purity. This protocol uses excess alcohol to drive the equilibrium (Le Chatelier's principle).

Reagents: Gallic Acid (anhydrous), Isopropanol (solvent/reactant), Concentrated H₂SO₄ (catalyst).

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Dissolution: Dissolve 5.0 g (29.4 mmol) of Gallic Acid in 50 mL of Isopropanol.

-

Catalysis: Slowly add 1.0 mL of concentrated H₂SO₄ dropwise while stirring.

-

Reflux: Heat the mixture to reflux (approx. 83°C) for 24 hours . Monitor progress via TLC (Mobile phase: Ethyl Acetate/Hexane 1:1).

-

Workup:

-

Evaporate excess isopropanol under reduced pressure (Rotavap).

-

Dissolve the residue in 50 mL Ethyl Acetate.

-

Wash with Saturated NaHCO₃ (3 x 20 mL) to remove unreacted acid.

-

Wash with Brine (1 x 20 mL).

-

Dry organic layer over anhydrous Na₂SO₄.

-

-

Purification: Recrystallize from chloroform or purify via silica gel column chromatography.

-

Validation: Verify structure via ¹H-NMR (Characteristic isopropyl septet at ~5.1 ppm).

DPPH Radical Scavenging Assay (Antioxidant Validation)

Rationale: This assay validates the integrity of the pyrogallol head group.

-

Preparation: Prepare a 0.1 mM solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.

-

Treatment: Prepare serial dilutions of IPG (10–100 µM) in methanol.

-

Incubation: Mix 1 mL of IPG solution with 1 mL of DPPH solution. Incubate in the dark at room temperature for 30 minutes.

-

Measurement: Measure absorbance at 517 nm.

-

Calculation: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] × 100.

References

-

Rego, N.C., et al. (2022). "Isopropyl Gallate, a Gallic Acid Derivative: In Silico and In Vitro Investigation of Its Effects on Leishmania major." Molecules.

-

Kubo, I., et al. (2002). "Antibacterial activity of alkyl gallates against Staphylococcus aureus." Journal of Agricultural and Food Chemistry.

-

Silva, I.C., et al. (2013). "Antibacterial activity of alkyl gallates is a combination of direct targeting of FtsZ and permeabilization of bacterial membranes." Frontiers in Microbiology.

-

Faria, J.V., et al. (2012). "Synthesis and structural characterization of isopropyl gallate." Acta Crystallographica Section E.

-

Shibata, H., et al. (2005). "Alkyl Gallates, Intensifiers of β-Lactam Susceptibility in Methicillin-Resistant Staphylococcus aureus." Antimicrobial Agents and Chemotherapy.

Methodological & Application

Technical Guide: Optimization of Isopropyl 3,4,5-trihydroxybenzoate Stock Solutions for Biological Assays

Introduction & Scope

Isopropyl 3,4,5-trihydroxybenzoate, commonly known as Isopropyl Gallate (IPG) , is a structural isomer of the widely used food antioxidant Propyl Gallate (n-propyl gallate). While both share the core gallic acid pharmacophore responsible for antioxidant activity (ROS scavenging), the isopropyl ester moiety confers distinct physicochemical properties, specifically altering lipophilicity and membrane permeability.

This guide addresses a critical failure point in IPG experimentation: solubility management. Due to its amphiphilic nature (LogP ~1.5), IPG frequently precipitates upon rapid dilution into aqueous media, leading to silent experimental errors where the effective concentration is significantly lower than the calculated dose. This protocol establishes a robust method for preparing stable stock solutions and executing "shock-free" dilutions for cellular and enzymatic assays.

Physicochemical Profile

Understanding the molecule's physical limitations is the first step to reproducible data. Unlike Gallic Acid, which has reasonable water solubility, the isopropyl esterification renders IPG hydrophobic.

| Parameter | Value | Critical Note |

| Molecular Weight | 212.20 g/mol | Use this exact value for Molarity calculations. |

| CAS Number | 1138-60-9 | Distinct from n-Propyl Gallate (CAS 121-79-9). |